molecular formula C19H18Cl2F3N3O2 B2662681 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396708-67-0

2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2662681
CAS No.: 1396708-67-0
M. Wt: 448.27
InChI Key: IVIOKUPPHJUIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide (CAS 1396708-67-0), also known under the catalog number BI69095, is a synthetic organic compound offered for research purposes. Its molecular formula is C19H18Cl2F3N3O2, with a molecular weight of 448.2663 g/mol . The compound features a complex structure that incorporates a 2,4-dichlorophenoxyacetamide moiety, which is derived from the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . 2,4-D is a synthetic auxin that mimics plant growth hormones and induces uncontrolled growth in susceptible broadleaf plants, leading to its widespread use as a herbicide and its value in plant biology studies . The molecule is further functionalized with a tetrahydroquinazoline group bearing a trifluoromethyl substituent, a motif often associated with potential bioactivity in medicinal chemistry. This unique combination of structural features makes it a compound of significant interest for various biochemical and physiological research applications, including investigations into herbicide mode of action, auxin signaling pathways, and the development of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O2/c20-11-5-6-15(13(21)9-11)29-10-17(28)25-8-7-16-26-14-4-2-1-3-12(14)18(27-16)19(22,23)24/h5-6,9H,1-4,7-8,10H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOKUPPHJUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the Tetrahydroquinazoline Derivative: The next step involves the synthesis of the tetrahydroquinazoline derivative. This can be achieved by reacting 2-aminobenzonitrile with ethyl trifluoroacetate in the presence of a base to form the quinazoline core, followed by hydrogenation to obtain the tetrahydroquinazoline.

    Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the tetrahydroquinazoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydroquinazoline moieties.

    Reduction: Reduction reactions can target the nitro groups if present or the quinazoline ring to form dihydro derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include quinazoline N-oxides or phenoxy radicals.

    Reduction: Reduced forms of the quinazoline ring or dechlorinated phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide exhibit significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that such compounds can inhibit the growth of various human tumor cell lines. For instance:

  • In Vitro Studies : The compound demonstrated a mean growth inhibition (GI50) of approximately 15.72 μM against tested cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In studies assessing its efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, it displayed notable inhibition rates. The presence of the trifluoromethyl group is thought to enhance its bioactivity due to increased lipophilicity and interaction with microbial membranes .

Herbicidal Activity

The structural components of this compound suggest potential herbicidal applications. Its similarity to established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) implies that it could be effective in controlling broadleaf weeds. The dichlorophenoxy moiety is known for its herbicidal properties, making this compound a candidate for further exploration in agricultural settings .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal detailed the synthesis and evaluation of a series of quinazoline derivatives that included the compound of interest. The findings revealed that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting the notion that modifications to the quinazoline structure can enhance anticancer activity .

Case Study 2: Antimicrobial Screening

In another research effort focusing on antimicrobial screening, compounds with similar structural motifs were synthesized and tested against various pathogens. Results indicated that certain derivatives showed promising activity against resistant strains of bacteria. The study highlighted the importance of functional group variations in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the dichlorophenoxy group can facilitate interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Dichlorophenoxy vs. Dichlorophenyl Groups

  • Target Compound: Contains a 2,4-dichlorophenoxy group (oxygen-linked).
  • : 2-(2,4-Dichlorophenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide replaces the tetrahydroquinazoline with a diazenylphenyl group, altering electronic properties and steric bulk .

Key Difference : Oxygen vs. methyl bridges influence solubility and oxidative stability.

Halogen Positioning and Electronic Effects

  • : 2-(6,8-Dichloro-4-oxoquinazolin-3-yl)-N-(2,3-dichlorophenyl)acetamide features chlorine atoms on both the quinazoline and phenyl rings, enhancing electron-withdrawing effects compared to the target compound’s CF$_3$ group .

Heterocyclic Core Modifications

Tetrahydroquinazoline vs. Quinazolinone

  • Target Compound: The tetrahydroquinazoline core (saturated) may improve conformational flexibility compared to dihydroquinazolinones (e.g., 4-oxo derivatives in and ) .
  • : Quinazolinone derivatives with sulfamoylphenyl groups exhibit thioether linkages, which may enhance hydrogen-bonding interactions compared to the target’s ether linkage .

Trifluoromethyl Substituent Placement

  • : N-(6-Trifluoromethylbenzothiazol-2-yl)acetamides position CF$3$ on a benzothiazole ring, demonstrating how heterocycle choice modulates bioactivity. The target’s CF$3$ on tetrahydroquinazoline may confer distinct steric and electronic properties .

Acetamide Linker Modifications

Ethyl vs. Shorter Chains

  • : Incorporates a sulfanyl (-S-) bridge instead of oxygen, which may increase lipophilicity and alter metabolic pathways .

Comparative Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Metabolic Stability Bioactivity Hypothesis
2,4-Dichlorophenoxy (Target) Moderate (polar ether) Moderate Potential CNS activity
CF$_3$ on Quinazoline Low (hydrophobic) High (resists oxidation) Enhanced target binding
Thioether () Low Low (prone to oxidation) Increased membrane permeability

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18H19Cl2F3N2O2
  • IUPAC Name : this compound

This compound features a dichlorophenoxy group and a tetrahydroquinazoline moiety which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets such as receptors and enzymes. The presence of the tetrahydroquinazoline structure suggests potential interactions with kinase pathways , which are critical in cancer biology and other diseases.

Anticancer Activity

A study involving quinazoline derivatives has shown that similar compounds exhibit significant anticancer properties. For instance, derivatives demonstrated inhibition of EGFR (epidermal growth factor receptor) and HER2 pathways with IC50 values ranging from 0.0090.009 to 0.026μM0.026\mu M for EGFR inhibition . The specific compound may exhibit comparable activities due to structural similarities.

Antinociceptive Effects

In related research on similar acetamide compounds, significant antinociceptive effects were observed. For example, a compound structurally related to the one showed high affinity for the σ1 receptor and demonstrated antinociceptive effects in formalin tests . This suggests that our compound may also interact with pain pathways effectively.

In Vitro Studies

In vitro studies on quinazoline derivatives have indicated cytotoxic effects against various cancer cell lines. The assessment of cell viability and apoptosis markers could be essential for understanding the biological activity of this compound.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityIC50 ValueReference
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideAntinociceptiveKi = 42 nM (σ1 receptor)
Quinazoline Derivative AEGFR Inhibition0.009 µM
Quinazoline Derivative BHER2 Inhibition0.021 µM

Study 1: Anticancer Screening

In a screening study of novel quinazoline derivatives, several compounds were tested for their anticancer activity against the A549 lung cancer cell line. The results indicated that compounds with structural similarities to our target exhibited promising cytotoxicity and selectivity towards cancer cells .

Study 2: Pain Management

Another study focused on the antinociceptive properties of related acetamides demonstrated significant pain relief in animal models. The findings suggest that modifications in the acetamide structure can enhance receptor affinity and therapeutic efficacy against pain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide, and how are intermediates characterized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the quinazoline core. For example, describes a multi-step synthesis of a related acetamide derivative involving chloroacetylation and coupling reactions. Use anhydrous solvents (e.g., ethanol, DMF) and catalysts (e.g., potassium carbonate) to facilitate nucleophilic substitutions .
  • Characterization : Employ TLC (as in ) to monitor reaction progress. Confirm intermediates via mass spectrometry (e.g., FAB-MS for molecular ion peaks) and elemental analysis (e.g., C, H, N content matching theoretical values) .

Q. How can researchers ensure reproducibility in synthesizing this compound, given variability in reaction yields?

  • Methodology :

  • Standardization : Use controlled conditions (e.g., reflux times, solvent purity) as outlined in and . For example, refluxing for 4 hours with glacial acetic acid as a catalyst improved yield reproducibility in triazole-based syntheses .
  • Quality control : Validate each intermediate via NMR (¹H/¹³C) and HPLC to detect impurities. highlights elemental analysis discrepancies (e.g., C=66.48% theoretical vs. 66.41% observed) as a checkpoint for purity .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for this compound’s synthesis?

  • Methodology :

  • Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and predict energetically favorable pathways, as proposed in ’s ICReDD framework .
  • Machine learning : Train models on existing reaction data (e.g., solvent effects, temperature) to narrow optimal conditions. discusses AI-driven automation for real-time experimental adjustments .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved for this compound?

  • Methodology :

  • Dose-response assays : Conduct parallel studies on microbial strains (e.g., Candida spp.) and mammalian cell lines (e.g., HEK293) to establish selectivity indices. references antifungal activity assays using mesoionic derivatives .
  • Mechanistic studies : Use fluorescence microscopy or flow cytometry to differentiate between membrane disruption (antimicrobial) and apoptosis (cytotoxic) pathways .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures of key intermediates (e.g., thiazole or quinazoline moieties) to confirm regiochemistry.
  • 2D NMR : Utilize NOESY or HSQC to assign stereochemistry in tetrahydroquinazoline rings, as seen in ’s pyrazolo-pyrimidine analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., microbial strain variability in vs. 17). Standardize protocols (e.g., CLSI guidelines for MIC determinations) .
  • SAR studies : Systematically modify substituents (e.g., dichlorophenoxy vs. methoxyphenyl groups) to isolate activity contributors. ’s structure-activity table for hypoglycemic derivatives provides a template .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential without commercial bias?

  • Methodology :

  • Targeted assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with recombinant proteins. highlights pyrazolo-pyrimidine derivatives as kinase inhibitors .
  • 3D cell cultures : Mimic in vivo conditions using spheroids or organoids to assess penetration and efficacy in tumor models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.